![molecular formula C20H15BrN4O3S B3010405 7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223762-01-3](/img/structure/B3010405.png)
7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H15BrN4O3S and its molecular weight is 471.33. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential as Adenosine Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure, which is a component of the compound , has been identified as a versatile scaffold for developing adenosine human receptor antagonists. This finding is significant as these compounds can target the hA2A adenosine receptor, which is relevant in various physiological and pathological processes. Particularly, an antagonist with this structure has shown the potential to counteract neurotoxicity in Parkinson's disease models (Falsini et al., 2017).
2. Antiviral and Antitumoral Activity
A derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one, specifically a variant within the thiadiazine class, has demonstrated promising in vitro antiviral and antitumoral activity. This suggests that modifications on this core structure can lead to compounds with significant biological properties, particularly in the context of antiviral and anticancer research (Jilloju et al., 2021).
3. Antibacterial Potential
A related chemical structure, bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, shows substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates that the triazolo[4,3-a]pyrazin-8(7H)-one scaffold may be effective in developing new antibacterial agents (Reddy et al., 2013).
4. Antimicrobial Properties
Compounds with a structure similar to 7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have shown antimicrobial properties. Their potential for developing novel antimicrobial agents is significant due to their ability to inhibit microbial growth (El‐Barbary et al., 2010).
5. Potential Pharmaceutical Applications
Research on derivatives of 1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one highlights their potential as pharmaceutical agents with various biological activities such as cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects (Kulikovska et al., 2014).
properties
IUPAC Name |
7-(4-bromophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3S/c1-28-16-8-2-13(3-9-16)17(26)12-29-20-23-22-18-19(27)24(10-11-25(18)20)15-6-4-14(21)5-7-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSPRHWBCKNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
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